2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene
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Overview
Description
2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C11H14FNO4 and a molecular weight of 243.23 g/mol It is a derivative of benzene, characterized by the presence of butoxy, fluoro, methoxy, and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar electrophilic aromatic substitution reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma-bonds with nucleophiles, generating intermediates that can undergo further transformations. The specific pathways and targets depend on the functional groups present and the conditions of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Butoxy-3-fluoro-1-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
2-Butoxy-3-fluoro-4-nitrobenzene:
3-Fluoro-1-methoxy-4-nitrobenzene: Lacks the butoxy group, leading to variations in its reactivity and applications.
Uniqueness
2-Butoxy-3-fluoro-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-butoxy-3-fluoro-1-methoxy-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4/c1-3-4-7-17-11-9(16-2)6-5-8(10(11)12)13(14)15/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKSDXFNXXAXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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